molecular formula C9H6O3 B3273203 Chroman-2,3-dione CAS No. 5818-89-3

Chroman-2,3-dione

Cat. No. B3273203
CAS RN: 5818-89-3
M. Wt: 162.14 g/mol
InChI Key: CDSULTPOCMWJCM-UHFFFAOYSA-N
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Patent
US09382433B2

Procedure details

7.964 g (0.02994 moles) of the product from Inventive Example 1, 5.0172 g of potassium carbonate (0.0374 moles) and 50 ml of methyl ethyl ketone were heated to reflux for 5 hours. The mixture was cooled to room temperature and 5.0 g of ethyl bromoacetate (0.02994 moles) were added and the mixture heated to reflux for 7 hours. The mixture was cooled to room temperature and 200 ml of water and 300 ml of dichloromethane were added and the mixture separated. The organic phase was extracted with a further 100 ml of water and then dried with anhydrous magnesium sulphate. The solvent was removed to yield the product as a white/light brown solid.
[Compound]
Name
product
Quantity
7.964 g
Type
reactant
Reaction Step One
Quantity
5.0172 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[K+].[K+].[CH2:7]([C:9]([CH3:11])=O)[CH3:8].Br[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15].[OH2:19]>ClCCl>[O:19]=[C:13]1[CH2:1][C:18]2[C:17](=[CH:8][CH:7]=[CH:9][CH:11]=2)[O:16][C:14]1=[O:15] |f:0.1.2|

Inputs

Step One
Name
product
Quantity
7.964 g
Type
reactant
Smiles
Name
Quantity
5.0172 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)C(=O)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrCC(=O)OCC
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the mixture separated
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with a further 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Name
Type
product
Smiles
O=C1C(OC2=CC=CC=C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.